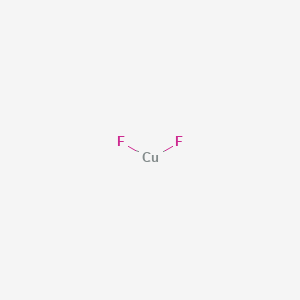

Cupric fluoride

Overview

Description

Cupric fluoride, also known as Copper (II) fluoride, is a white crystalline solid . It exists in two primary forms: copper(I) fluoride and copper(II) fluoride, denoted as CuF and CuF2 respectively . These two variants hold their distinctive properties due to the different oxidation states of the copper ion .

Synthesis Analysis

Copper (I) fluoride can be synthesized by reacting hydrogen fluoride (HF) with copper (I) chloride in the presence of an organic solvent such as acetonitrile . Alternatively, it can be obtained by the reaction of copper (I) compounds with fluorinating agents such as F2 or BrF3 . Copper (II) fluoride, on the other hand, can be prepared by the neutralization of copper (II) hydroxide or copper (II) carbonate with hydrofluoric acid . It can also be generated via the reaction of fluorine gas with copper at high temperatures .

Molecular Structure Analysis

Copper (II) fluoride has a monoclinic crystal structure and cannot achieve a higher-symmetry structure. It forms rectangular prisms with a parallelogram base . Each copper ion has four neighboring fluoride ions at 1.93 Å separation and two further away at 2.27 Å .

Chemical Reactions Analysis

Cupric fluoride catalyzes the decomposition of nitric oxides in emission control systems . Copper (II) fluoride can be used to make fluorinated aromatic hydrocarbons by reacting with aromatic hydrocarbons in an oxygen-containing atmosphere at temperatures above 450 °C (842 °F) .

Physical And Chemical Properties Analysis

Cupric fluoride is a white crystalline solid; monoclinic crystals; turns blue in moist air; sparingly soluble in water (hydrolyzes in hot water) . The dihydrate is blue monoclinic crystal; slightly soluble in water .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of Cupric fluoride (Copper(II) fluoride), focusing on six unique applications:

Cathode Material in Lithium-Ion Batteries

Cupric fluoride (CuF₂) is a promising candidate for cathode material in next-generation rechargeable lithium-ion batteries. Its high specific capacity of 528 mAh/g and operating voltage of 3.55 V vs. Li/Li+ contribute to a high gravimetric energy density of 1874 Wh/kg . However, challenges such as the dissolution of copper during charging have been addressed by using fluorinated high-concentration electrolytes, which significantly improve the reversibility and capacity retention of CuF₂ cathodes .

Thermal Batteries

Cupric fluoride is also used in lithium thermal batteries (LTBs), which operate at high temperatures (350-550°C). CuF₂ serves as a high-performance cathode material due to its high theoretical voltage, specific capacity, and excellent thermal stability. Research has shown that optimizing the heat treatment temperature of the precursor ammonium copper fluoride can enhance the performance of CuF₂ cathodes, making them suitable for applications in emergency power supplies, aerospace, and military equipment .

Organic Synthesis

In organic chemistry, Cupric fluoride is utilized as a catalyst and fluorinating agent. It plays a crucial role in the synthesis of fluorocarbons, which are essential in the production of refrigerants and air conditioning systems. Its strong oxidizing properties make it effective in various organic reactions, contributing to the development of new synthetic pathways and compounds .

Green Synthesis of Fluoro Aromatics

Cupric fluoride acts as an intermediate in the green synthesis of fluoro aromatics. This application leverages its ability to facilitate the introduction of fluorine atoms into aromatic compounds, which are valuable in pharmaceuticals, agrochemicals, and materials science. The use of CuF₂ in these processes helps in developing more sustainable and environmentally friendly chemical synthesis methods .

High-Temperature Fluorinating Agent

Cupric fluoride is employed as a high-temperature fluorinating agent in various industrial processes. Its ability to react with other compounds at elevated temperatures makes it useful in the preparation of fluorobenzene and other fluorinated organic compounds. This application is particularly important in the chemical industry for producing intermediates and final products with specific fluorine content .

Ferromagnetic Material

Cupric fluoride exhibits weak ferromagnetic properties, which have been studied using neutron diffraction techniques. This characteristic makes it of interest in the field of materials science, particularly for applications that require materials with specific magnetic properties. Research into the structural and magnetic properties of CuF₂ continues to explore its potential uses in advanced materials and technologies .

Mechanism of Action

Target of Action

Cupric fluoride, or Copper(II) fluoride, is an inorganic compound that primarily targets fluoride ions and copper ions . The copper ion is a transition metal found in a variety of supplements and vitamins . Fluoride is a naturally occurring element with multiple implications for human health .

Mode of Action

Cupric fluoride can act as an intermediate in the green synthesis of fluoroaromatics . It can be used to make fluorinated aromatic hydrocarbons by reacting with aromatic hydrocarbons in an oxygen-containing atmosphere at temperatures above 450 °C . This reaction is simpler than the Sandmeyer reaction, but is only effective in making compounds that can survive at the temperature used .

Biochemical Pathways

Fluoride-mediated apoptosis occurs via two vital pathways: mitochondrial-mediated and endoplasmic reticulum stress pathways . Fluoride works to prevent and control dental caries through two primary mechanisms that affect enamel solubility and reversal of the caries process .

Pharmacokinetics

The pharmacokinetics of fluoride are primarily governed by pH and storage in bone . Fluoride mostly enters the body via the gastrointestinal tract and is absorbed quickly in the stomach without the need for specialized enzymatic systems . It crosses epithelia in the form of undissociated acid (hydrogen fluoride) . The rate of fluoride absorption from the stomach is directly related to the acidity of its contents .

Result of Action

Cupric fluoride catalyzes the decomposition of nitric oxides in emission control systems . It can be used to make fluorinated aromatic hydrocarbons by reacting with aromatic hydrocarbons in an oxygen-containing atmosphere at temperatures above 450 °C . This method has been proposed as a “greener” method of producing fluoroaromatics since it avoids producing toxic waste products such as ammonium fluoride .

Action Environment

One must also consider the environmental impact of copper fluoride. The copper ion, in high concentrations, can cause harm to aquatic organisms .

Safety and Hazards

Cupric fluoride requires careful handling and storage. Due to its reactivity, particularly copper (II) fluoride’s oxidizing nature, it must be stored in a cool, dry environment away from combustible materials . Its interaction with the skin or eyes can cause irritation and it’s advisable to use protective gear when handling this substance . When ingested or inhaled, copper fluoride can have detrimental health effects .

Future Directions

Copper fluoride, with its compelling properties, offers a variety of potential future applications . It is widely utilized in organic synthesis reactions as a catalyst or as a fluorinating agent . In addition, it serves an important role in the production of fluorocarbons, substances that are used in refrigeration and air conditioning systems . Also, in the realm of materials science, it’s employed in the creation of ceramics and glasses .

properties

IUPAC Name |

difluorocopper | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.2FH/h;2*1H/q+2;;/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWFAVIIMQDUCRA-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Cu]F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | copper(II) fluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Copper(II)_fluoride | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80894782 | |

| Record name | Cupric fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80894782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; turns blue in moist air as dihydrate forms; [Merck Index] Soluble in water; [MSDSonline] | |

| Record name | Copper(II) fluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8068 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Cupric fluoride | |

CAS RN |

7789-19-7 | |

| Record name | Copper fluoride (CuF2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7789-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cupric fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper fluoride (CuF2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cupric fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80894782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol](/img/structure/B3029695.png)

![(2R,4S,5R,6R)-5-Acetamido-2-[[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-6-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B3029696.png)

![Phosphonic acid, [2-(triethoxysilyl)ethyl]-, diethyl ester](/img/structure/B3029702.png)